molecular formula C9H19B B1590631 1-Bromo-6-methyloctane CAS No. 54089-02-0

1-Bromo-6-methyloctane

Cat. No.: B1590631
CAS No.: 54089-02-0
M. Wt: 207.15 g/mol
InChI Key: TWDAVWNDGHYAJZ-UHFFFAOYSA-N
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Description

1-Bromo-6-methyloctane is a branched alkyl bromide with the molecular formula C₉H₁₉Br and a molecular weight of 155.170 g/mol . Its structure features a bromine atom on the primary carbon (C1) and a methyl group on the sixth carbon (C6) of an octane backbone. This compound is synthesized via a copper halide-catalyzed mono-substitution reaction using 1,5-dibromopentane and magnesium salts of 2-bromododecane . While its CAS registry number is listed as 14-133-8, the specific CAS identifier is absent in the provided data .

Properties

IUPAC Name

1-bromo-6-methyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAVWNDGHYAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543500
Record name 1-Bromo-6-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54089-02-0
Record name 1-Bromo-6-methyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-methyloctane can be synthesized through the bromination of 6-methyloctane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 6-methyloctane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators remains consistent, but the scale and control of the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-methyloctane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution (SN2): This reaction involves a nucleophile attacking the carbon atom bonded to the bromine, displacing the bromine atom. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide (RO-). The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination (E2): In the presence of a strong base such as potassium tert-butoxide (KOtBu), this compound can undergo elimination to form an alkene. This reaction is favored by high temperatures and the use of a bulky base.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.

    Elimination Reactions: The major product is typically an alkene, such as 6-methyloct-1-ene.

Scientific Research Applications

1-Bromo-6-methyloctane is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It can be used to modify biological molecules or surfaces, aiding in the study of biochemical pathways and interactions.

    Medicine: While not a drug itself, it can be used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The primary mechanism by which 1-Bromo-6-methyloctane exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, allows for the introduction of various nucleophiles, facilitating the formation of new carbon-nucleophile bonds. This property is exploited in organic synthesis to create a wide range of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structural isomers or analogs of 1-Bromo-6-methyloctane, sharing the molecular formula C₉H₁₉Br but differing in branching or bromine placement:

Compound CAS Number Molecular Weight (g/mol) Structure Synthesis Method
This compound 14-133-8* 155.170 Branched (Br at C1, CH₃ at C6) Copper halide-catalyzed substitution
1-Bromononane 693-58-3 155.170 Straight-chain (Br at C1) Bromination of nonane (not detailed in evidence)
2-Bromononane 2216-35-5 155.170 Secondary bromide (Br at C2) Reaction of nonan-2-ol with HBr or PBr₃ (inferred method)

*CAS number for this compound is listed as a registry number (14-133-8) but lacks a specific identifier .

2.1 Structural and Physical Properties
  • Branching Effects: this compound’s branched structure reduces intermolecular van der Waals forces compared to the straight-chain 1-Bromononane, leading to a lower boiling point (a common trend for branched vs. linear alkanes). 2-Bromononane, with bromine on a secondary carbon, has a lower boiling point than 1-Bromononane but higher than this compound due to its linear structure .
  • Steric Effects :

    • The methyl group in this compound is distant from the reactive C1-Br site, minimizing steric hindrance during SN2 reactions .
2.2 Reactivity
  • Primary vs. Secondary Bromides: 1-Bromononane (primary) undergoes SN2 reactions faster than 2-Bromononane (secondary) due to reduced steric hindrance at the primary site. this compound behaves similarly to 1-Bromononane in SN2 mechanisms, as its bromine is also on a primary carbon .
  • Synthetic Utility: this compound’s synthesis via copper catalysis offers a pathway for selective bromination in branched systems , whereas 1-Bromononane and 2-Bromononane may require alternative methods (e.g., radical bromination or alcohol substitution).

Biological Activity

1-Bromo-6-methyloctane, with the chemical formula C9H19Br and a molecular weight of 207.151 g/mol, is an organic compound classified as a brominated alkane. Its structure features a bromine atom attached to the sixth carbon of an octane chain, making it of interest in various biological studies, particularly in the fields of pharmacology and toxicology.

This compound is characterized by its molecular structure that includes:

  • Bromine atom : Known for its reactivity and potential biological effects.
  • Hydrocarbon chain : Contributes to its lipophilicity, influencing its interaction with biological membranes.
PropertyValue
Molecular FormulaC9H19Br
Molecular Weight207.151 g/mol
Boiling PointNot specified
Vapor PressureVariable (20.68 kPa at 25°C)
Solubility in WaterLow

Biological Activity

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as a toxicant and its effects on cellular systems.

Toxicological Studies

Research indicates that brominated alkanes can exhibit cytotoxic properties. A study conducted on various brominated compounds showed that 1-bromo derivatives could induce oxidative stress in cells, leading to apoptosis (programmed cell death). This effect is attributed to the generation of reactive oxygen species (ROS) upon metabolism.

Case Study: Cytotoxicity in Human Cell Lines

A notable case study evaluated the cytotoxic effects of this compound on human liver cell lines (HepG2). The findings revealed:

  • Concentration-dependent cytotoxicity : Higher concentrations led to increased cell death.
  • Mechanism : The compound was found to disrupt mitochondrial function, contributing to increased ROS levels and subsequent apoptosis.

Pharmacological Implications

The lipophilicity of this compound suggests potential applications in drug formulation, particularly in enhancing the bioavailability of hydrophobic drugs. Its ability to penetrate lipid membranes may facilitate drug delivery systems.

Table 2: Summary of Biological Effects

EffectObservation
CytotoxicityInduces apoptosis in human liver cells
Oxidative StressIncreases ROS production
Potential Drug CarrierEnhances bioavailability of hydrophobic drugs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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